3-FLUORO-4-METILBENZAMIDA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Arachidonoyl coenzyme A (Arachidonoyl-CoA) is a key intermediate in the metabolism of arachidonic acid, a polyunsaturated omega-6 fatty acid involved in signaling pathways related to inflammation, cellular signaling, and the maintenance of the phospholipid bilayer in cell membranes. Lithium salts, including "Arachidonoyl coenzyme A lithium salt," are explored for their potential in various biochemical applications, leveraging lithium's properties to affect cellular processes.

Synthesis Analysis

The synthesis of "Arachidonoyl coenzyme A lithium salt" involves the esterification of arachidonic acid to form arachidonoyl-CoA, followed by the introduction of lithium ions to replace sodium or potassium ions typically found in the coenzyme A salt forms. This process might leverage methods similar to those used in the synthesis of other lithium organic compounds, focusing on maintaining the integrity of the arachidonoyl-CoA while ensuring the effective incorporation of lithium ions.

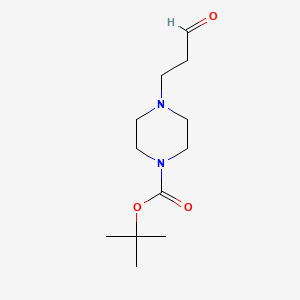

Molecular Structure Analysis

The molecular structure of "Arachidonoyl coenzyme A lithium salt" combines the complex structure of arachidonoyl-CoA, which includes a long chain of arachidonic acid attached to the coenzyme A backbone, with lithium ions. The presence of lithium is expected to slightly alter the molecular conformation and properties of the compound, potentially affecting its reactivity and interaction with enzymes and cellular membranes.

Chemical Reactions and Properties

Lithium ions can affect the behavior of arachidonoyl-CoA in biological systems. Lithium's interactions with enzymes that metabolize phosphoinositides and its role in modulating signal transduction pathways might influence how arachidonoyl-CoA is utilized within cells. For example, lithium has been shown to affect the arachidonic acid cascade, altering the production of various eicosanoids and potentially impacting inflammatory responses and cellular signaling mechanisms (Rapoport, 2014).

Aplicaciones Científicas De Investigación

Síntesis Química

“3-FLUORO-4-METILBENZAMIDA” se utiliza en la síntesis de varios compuestos químicos. Es un componente clave en la producción de “this compound oxima”, un compuesto con un peso molecular de 168.17 {svg_1}.

Aplicaciones Agroquímicas

Los productos químicos orgánicos fluorados, incluida la “this compound”, son cada vez más importantes en la industria de protección de cultivos. Más del 50% de los pesticidas lanzados en las últimas dos décadas han sido fluorados {svg_2}.

Aplicaciones Farmacéuticas

“this compound” y sus derivados se utilizan en la industria farmacéutica. Las propiedades fisicoquímicas únicas del átomo de flúor y las características de la porción de piridina contribuyen a las actividades biológicas de estos compuestos {svg_3}.

Aplicaciones Veterinarias

Similar a su uso en medicina humana, “this compound” también se utiliza en medicina veterinaria. Varios derivados de este compuesto han recibido la aprobación de comercialización para su uso en animales {svg_4}.

Investigación y Desarrollo

“this compound” se utiliza en procesos de investigación y desarrollo en diversos campos científicos. Sus propiedades únicas lo convierten en un compuesto valioso para explorar nuevas aplicaciones e innovaciones {svg_5}.

Medidas de Seguridad

En laboratorios e industrias donde se utiliza “this compound”, deben estar disponibles medidas de seguridad como fuentes de lavado de ojos de emergencia y duchas de seguridad en las inmediaciones de cualquier posible exposición {svg_6}.

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .

Propiedades

| { "Design of Synthesis Pathway": "The synthesis pathway for 3-FLUORO-4-METHYLBENZAMIDE involves the introduction of a fluorine atom onto a benzene ring, followed by the addition of a methyl group and an amide functional group.", "Starting Materials": [ "4-nitrobenzoic acid", "potassium fluoride", "methyl iodide", "thionyl chloride", "ammonia" ], "Reaction": [ { "Step 1": "4-nitrobenzoic acid is reacted with thionyl chloride to form 4-chlorobenzoic acid." }, { "Step 2": "4-chlorobenzoic acid is then reacted with potassium fluoride and a catalytic amount of copper(I) iodide to introduce the fluorine atom and form 3-fluoro-4-chlorobenzoic acid." }, { "Step 3": "3-fluoro-4-chlorobenzoic acid is then reacted with methyl iodide and a base such as potassium carbonate to introduce the methyl group and form 3-fluoro-4-methylbenzoic acid." }, { "Step 4": "Finally, 3-fluoro-4-methylbenzoic acid is reacted with ammonia to introduce the amide functional group and form 3-FLUORO-4-METHYLBENZAMIDE." } ] } | |

Número CAS |

175277-86-8 |

Fórmula molecular |

C8H9FN2O |

Peso molecular |

168.17 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.